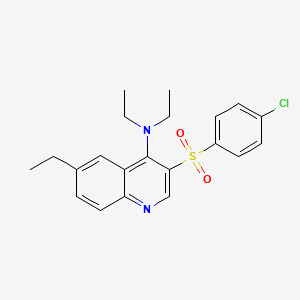

![molecular formula C16H13N3O2S B2440712 6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one CAS No. 851944-92-8](/img/structure/B2440712.png)

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one” is a heterocyclic compound. Heterocyclic compounds are significant for medicinal chemists due to their importance in the synthesis of pharmacologically active compounds .

Synthesis Analysis

The synthesis of similar compounds has been achieved from the reaction of isoquinolinium N-ylides, aromatic aldehydes, and heterocyclic 1,3-dicarbonyl compounds via one-pot three-component diastereoselective domino reaction in good-to-excellent yields . Another method involves the cyclization of 3,4-dihydropyrimidine-2-thiones with dielectrophilic building blocks .Molecular Structure Analysis

The molecular structure of similar compounds was confirmed by X-Ray diffraction analysis . The structure of these compounds is significant for medicinal chemists due to their importance in the synthesis of pharmacologically active compounds .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds include Knoevenagel condensation/Michael-addition/intramolecular cyclization . Another reaction involves the condensation of DMF–DMA at the methyl group of the acetyl moiety, the cyclization to pyrido [2,3- d ]pyrimidin-5-one accompanied by the elimination of N, N -dimethylpropionamide, N -methylation, and condensation at the methyl group of compound 12 .Scientific Research Applications

Synthesis and Anti-inflammatory Activities

- Research has explored the synthesis of thiazolo[3,2-a]pyrimidine derivatives, which have demonstrated moderate anti-inflammatory activities in comparison with indomethacin, highlighting their potential as anti-inflammatory agents (Tozkoparan, Ertan, Kelicen, & Demirdamar, 1999).

Antimicrobial and Anticancer Properties

- Novel thiazolo[4,5-d]pyrimidine derivatives have been synthesized, exhibiting promising antifungal activity, and a few compounds have shown anticancer activity, indicating their potential in antimicrobial and anticancer research (Rida, Habib, Badawey, Fahmy, & Ghozlan, 1996).

- Thiazolo[3,2-a]pyrimidine and related derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, with some compounds demonstrating significant activities, suggesting their potential application in developing new antimicrobial agents (Cai, Zhang, Chen, Yan, Zhang, Zou, Meng, Li, & Fu, 2016).

Molecular Docking and Synthesis for Biological Evaluation

- A series of thiazole/benzothiazole fused pyranopyrimidine derivatives were synthesized and evaluated for their antiproliferative activity against cancer cell lines, with certain compounds showing selective cytotoxicity. Molecular docking studies suggested that these molecules might bind selectively in the colchicine binding site of tubulin polymer, indicating a potential mechanism for their anticancer activity (Nagaraju, Reddy, Padmaja, & Ugale, 2020).

properties

IUPAC Name |

6-(2,3-dihydroindole-1-carbonyl)-3-methyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13N3O2S/c1-10-9-22-16-17-8-12(15(21)19(10)16)14(20)18-7-6-11-4-2-3-5-13(11)18/h2-5,8-9H,6-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVRCUZLDHWMKOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CSC2=NC=C(C(=O)N12)C(=O)N3CCC4=CC=CC=C43 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

311.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-(indoline-1-carbonyl)-3-methyl-5H-thiazolo[3,2-a]pyrimidin-5-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 5-(2-methoxy-2-oxoethyl)-4-oxo-4,5-dihydroisoxazolo[5,4-d]pyrimidine-3-carboxylate](/img/structure/B2440631.png)

![N-(7-chloro-4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)cyclopentanecarboxamide](/img/structure/B2440632.png)

![N-{2-[(4-bromophenyl)sulfonyl]ethyl}-4-fluorobenzenecarboxamide](/img/structure/B2440639.png)

![2-[1-[(2-Methylpropan-2-yl)oxycarbonyl]azocan-4-yl]acetic acid](/img/structure/B2440640.png)

![(Z)-N-(3-ethylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-oxo-2-((4-phenylthiazol-2-yl)amino)ethyl)thio)acetamide](/img/structure/B2440641.png)

![6-(6-((2-(4-chlorophenyl)-2-oxoethyl)thio)-8-oxo-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)-N-(3,4-dimethoxyphenethyl)hexanamide](/img/structure/B2440642.png)

![N-[5-(2-amino-2-oxoethyl)sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2440643.png)

![2-(6-methyl-1,3-benzothiazol-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B2440645.png)

![1-Azabicyclo[2.2.1]heptan-4-ylmethanamine](/img/structure/B2440650.png)